molecular formula C10H11FN4 B2992371 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile CAS No. 2034416-65-2

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile

Cat. No. B2992371
CAS RN: 2034416-65-2
M. Wt: 206.224
InChI Key: OBLWIJOFANERPC-UHFFFAOYSA-N
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Description

“1-(5-fluoropyrimidin-2-yl)piperidin-4-one” is a compound with the CAS Number: 1353853-20-9 . It has a molecular weight of 195.2 . The compound is also known as 5-fluoro-2’-deoxycytidine.


Molecular Structure Analysis

The InChI code for “1-(5-fluoropyrimidin-2-yl)piperidin-4-one” is 1S/C9H10FN3O/c10-7-5-11-9 (12-6-7)13-3-1-8 (14)2-4-13/h5-6H,1-4H2 .

Another similar compound “4- (6-FLUOROPYRIDIN-2-YL)PIPERIDINE-4-CARBONITRILE HCL” has a molecular weight of 241.7 .

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

Research on pyridine derivatives, including compounds with structural similarities to "1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile," has revealed their potential as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT). Studies involving crystal structure determination, Hirshfeld surface analysis, and molecular docking suggest these compounds could be engineered to increase sensitivity to apoptosis in certain cell types, pointing to their utility in designing cancer therapies (Venkateshan et al., 2019).

Quantum Chemical and Molecular Dynamic Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives on metal surfaces have been explored through quantum chemical calculations and molecular dynamics simulations. These studies provide a foundation for using such compounds in corrosion prevention, highlighting their relevance in materials science and engineering (Kaya et al., 2016).

Synthesis and Bioactivity

Multicomponent synthesis methods have been developed for piperidine-pyrimidine conjugates, demonstrating significant anti-proliferative activities against cancer cell lines. This research indicates the potential of structurally similar compounds for developing new chemotherapeutic agents (Parveen et al., 2017).

Practical Synthesis for Medical Research

Efficient synthesis methods for key intermediates in the preparation of kinase inhibitors highlight the importance of fluoropyrimidine and piperidine derivatives in medicinal chemistry. These methods offer pathways to develop new drugs for treating various diseases, including cancer (Zhang et al., 2009).

Safety and Hazards

The safety information for “1-(5-fluoropyrimidin-2-yl)piperidin-4-one” can be found in its MSDS .

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWIJOFANERPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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